molecular formula C10H7ClN2O B11893594 2-(4-Chloro-6-hydroxy-1H-indol-3-yl)acetonitrile

2-(4-Chloro-6-hydroxy-1H-indol-3-yl)acetonitrile

Cat. No.: B11893594
M. Wt: 206.63 g/mol
InChI Key: DKJNYFJTSDFSQB-UHFFFAOYSA-N
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Description

2-(4-Chloro-6-hydroxy-1H-indol-3-yl)acetonitrile is a synthetic indole derivative of significant interest in advanced chemical and pharmacological research. This compound features a multifunctional molecular scaffold, incorporating chloro, hydroxy, and nitrile groups on the indole ring system. This specific substitution pattern makes it a valuable and versatile chemical intermediate for the synthesis of more complex molecules. While the exact biological profile of this specific compound is a subject of ongoing research, indole-based structures are widely investigated for their diverse biological activities. Related indole-3-yl acetonitriles are known to serve as key precursors in the exploration of new therapeutic agents . Researchers utilize this family of compounds in areas such as medicinal chemistry and chemical biology to study enzyme inhibition and signal transduction pathways . The structural motifs present in this compound are commonly found in molecules that interact with various cellular targets, suggesting its potential utility in developing novel kinase inhibitors or other biologically active probes. The compound is intended for use in a controlled laboratory environment by qualified professionals. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

2-(4-chloro-6-hydroxy-1H-indol-3-yl)acetonitrile

InChI

InChI=1S/C10H7ClN2O/c11-8-3-7(14)4-9-10(8)6(1-2-12)5-13-9/h3-5,13-14H,1H2

InChI Key

DKJNYFJTSDFSQB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=C2CC#N)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the reaction of 2-amino-3-nitrophenol with appropriate reagents to form the indole core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-6-hydroxy-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

2-(4-Chloro-6-hydroxy-1H-indol-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-6-hydroxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets. The chloro and hydroxy groups can influence its binding affinity and reactivity with enzymes and receptors. The compound may modulate specific pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural, electronic, and commercial properties of 2-(4-Chloro-6-hydroxy-1H-indol-3-yl)acetonitrile and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties References
2-(4-Chloro-6-hydroxy-1H-indol-3-yl)acetonitrile 4-Cl, 6-OH C10H7ClN2O 214.63 (calculated) Hypothetical; expected electronic effects: Cl (electron-withdrawing), OH (polar). -
2-(6-Chloro-1H-indol-3-yl)acetonitrile 6-Cl C10H7ClN2 190.63 Commercial availability; crystallizes in non-planar geometry with CH/CH2/NH groups .
2-(4-Methoxy-1H-indol-3-yl)acetonitrile 4-OCH3 C11H10N2O 202.21 High purity (WGK 1); used in synthetic chemistry; priced at €665.45/100 mg .
2-(6-Nitro-1H-indol-3-yl)acetonitrile 6-NO2 C10H7N3O2 201.18 Strong electron-withdrawing nitro group; cited in pharmaceutical patents .
2-(4-Hydroxy-1H-indol-3-yl)acetonitrile 4-OH C10H8N2O 172.18 Polar hydroxy group; limited physical data but structurally analogous .

Structural and Electronic Comparisons

Substituent Effects: Chloro (-Cl): The 6-chloro derivative (190.63 g/mol) exhibits a non-planar crystal structure, with hydrogen atoms geometrically fixed (C–H = 0.93–0.97 Å), suggesting steric and electronic influences on packing . Methoxy (-OCH3): The 4-methoxy analog (202.21 g/mol) is commercially available and used in synthesis, with its electron-donating methoxy group likely enhancing solubility . Hydroxy (-OH): The 4-hydroxy analog (172.18 g/mol) introduces polarity and hydrogen-bonding capacity, which may influence bioavailability or crystallinity .

Crystallographic Insights: The 6-chloro derivative forms colorless prisms via methanol evaporation, with refinement parameters indicating robust intermolecular interactions (e.g., N–H···N hydrogen bonds) . Methoxy and nitro substituents may alter packing efficiency due to varying steric demands and electronic profiles .

Commercial and Application-Based Comparisons

  • Market Presence : 2-(6-Chloro-1H-indol-3-yl)acetonitrile is marketed globally, with a molecular weight of 190.63 and CAS 61220-58-4, indicating its industrial relevance .
  • Pharmaceutical Potential: The 6-nitro derivative is linked to a patent for morpholine-containing pyrimidines, highlighting its role in drug discovery .
  • Synthetic Utility : The 4-methoxy analog’s high cost (€665.45/100 mg) reflects its niche use in specialized organic syntheses .

Biological Activity

2-(4-Chloro-6-hydroxy-1H-indol-3-yl)acetonitrile, a compound with the molecular formula C10H7ClN2C_{10}H_{7}ClN_{2}, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, supported by empirical data, case studies, and research findings.

The compound's key chemical properties are summarized in the table below:

PropertyValue
Chemical Formula C₁₀H₇ClN₂
Molecular Weight 190.63 g/mol
Melting Point 136 °C
Density 1.361 g/cm³
IUPAC Name 2-(4-chloro-1H-indol-3-yl)acetonitrile
PubChem CID 4300659

Antitumor Activity

Recent studies have highlighted the antitumor potential of indole derivatives, including 2-(4-Chloro-6-hydroxy-1H-indol-3-yl)acetonitrile. A notable study demonstrated that compounds similar to this indole derivative exhibited significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound may exert its antitumor effects through multiple pathways:
      • Induction of apoptosis in cancer cells.
      • Inhibition of cell proliferation by arresting the cell cycle at various phases (G0/G1, S, G2/M).
      • Reduction of lipid peroxidation and enhancement of antioxidant enzyme levels such as Superoxide Dismutase (SOD) and Catalase (CAT) .
  • In Vivo Studies :
    • In an experimental model involving Ehrlich Ascites Carcinoma (EAC), treatment with similar indole derivatives resulted in a significant increase in lymphocyte counts and a reduction in tumor volume, indicating enhanced immune response and reduced tumor burden .

Cytotoxicity Studies

The cytotoxic effects of 2-(4-Chloro-6-hydroxy-1H-indol-3-yl)acetonitrile were evaluated using various assays:

  • MTT Assay : This assay demonstrated that the compound inhibited the growth of cancer cells in a dose-dependent manner.
Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

Case Studies

Several case studies have been conducted to assess the biological activity of related indole compounds:

  • Study on Indoloquinoline Derivatives :
    • Research indicated that these derivatives exhibited significant antitumor activity, with effective doses leading to reduced tumor sizes and improved survival rates in animal models .
  • Histopathological Examination :
    • Histological analysis revealed increased apoptosis rates in treated groups compared to controls, suggesting that the compound effectively induces programmed cell death in cancer cells .

Q & A

Q. Troubleshooting Table

IssueSolution
Low yield (<50%)Optimize catalyst loading (5–10 mol%)
Byproduct formationUse scavengers (e.g., molecular sieves)

What computational methods predict the biological activity of this compound?

Advanced Question
Leverage in silico tools to hypothesize activity:

  • Docking studies : AutoDock Vina models binding to serotonin receptors (5-HT2A_{2A}), given the indole scaffold’s similarity to tryptamine .
  • ADMET prediction : SwissADME estimates moderate blood-brain barrier permeability (logBB = 0.3) and CYP3A4 metabolism risks.
  • QSAR modeling : Correlate nitrile electronegativity with antimicrobial activity in analogs like 2-(4-Chloro-3-iodophenyl)acetonitrile .

Validation : Cross-check predictions with in vitro assays (e.g., MIC tests against S. aureus) to prioritize synthetic targets .

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